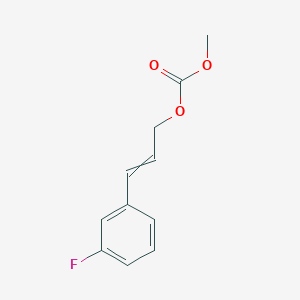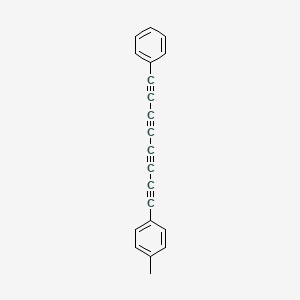![molecular formula C16H19N4O5P B15169251 Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-64-2](/img/structure/B15169251.png)
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- is a complex organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This particular compound features a purine derivative, making it of significant interest in medicinal and pharmaceutical chemistry .
Preparation Methods
The synthesis of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and a phosphonate ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of the phosphonate ester.
Industrial Production: Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorus compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the development of materials with specific properties, such as water solubility and coordination capabilities
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group allows it to mimic phosphate groups, enabling it to inhibit or activate specific biochemical pathways. This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific enzymes involved in disease processes .
Comparison with Similar Compounds
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- can be compared with other similar compounds, such as:
Hydroxyphosphonic acids: These compounds also contain a hydroxy group and a phosphonic acid group, but differ in their overall structure and specific functional groups.
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxy group, leading to different chemical and biological properties.
Bisphosphonates: These compounds contain two phosphonic acid groups and are well-known for their use in treating bone diseases
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- stands out due to its unique combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
643028-64-2 |
|---|---|
Molecular Formula |
C16H19N4O5P |
Molecular Weight |
378.32 g/mol |
IUPAC Name |
[4-hydroxy-2-(6-phenylpurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C16H19N4O5P/c21-7-6-13(8-25-11-26(22,23)24)20-10-19-15-14(17-9-18-16(15)20)12-4-2-1-3-5-12/h1-5,9-10,13,21H,6-8,11H2,(H2,22,23,24) |
InChI Key |
JLLOWTNNAOWBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C(CCO)COCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
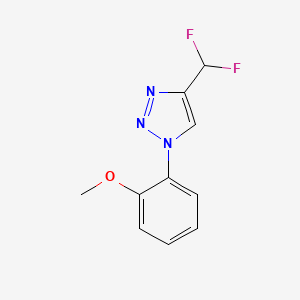


![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
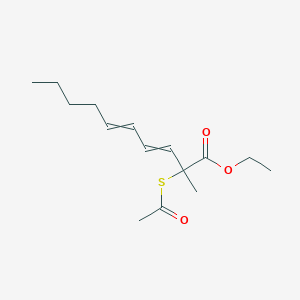
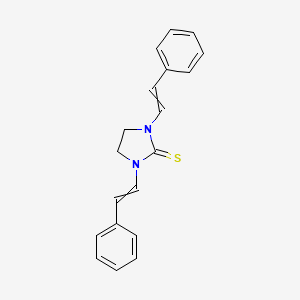
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
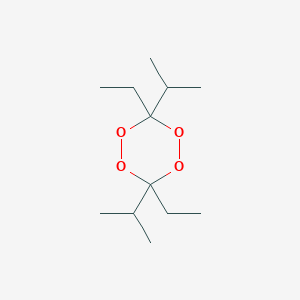
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
